Cas no 1088038-05-4 (2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide)

2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a benzodioxepin core linked to a chloropyridine moiety via a sulfonamide bridge. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or inflammatory pathways. Its structural complexity allows for selective interactions with biological targets, while the chloro and sulfonamide functional groups enhance reactivity and binding affinity. The benzodioxepin scaffold contributes to improved metabolic stability and bioavailability. This compound is suitable for research applications in medicinal chemistry, offering a versatile building block for the design of novel therapeutic agents.
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide structure
1088038-05-4 structure
Product name:2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
CAS No:1088038-05-4
MF:C14H13ClN2O4S
MW:340.782021284103
CID:5681238
PubChem ID:30784525

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26598686
    • 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
    • AKOS016902667
    • Z271257234
    • 1088038-05-4
    • Inchi: 1S/C14H13ClN2O4S/c15-14-13(3-1-6-16-14)22(18,19)17-10-4-5-11-12(9-10)21-8-2-7-20-11/h1,3-6,9,17H,2,7-8H2
    • InChI Key: PZSFTKGRWCIENS-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)S(NC1C=CC2=C(C=1)OCCCO2)(=O)=O

Computed Properties

  • Exact Mass: 340.0284558g/mol
  • Monoisotopic Mass: 340.0284558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.9Ų
  • XLogP3: 2.4

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26598686-0.25g
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
1088038-05-4 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26598686-10.0g
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
1088038-05-4 95.0%
10.0g
$3622.0 2025-03-20
Enamine
EN300-26598686-0.5g
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
1088038-05-4 95.0%
0.5g
$809.0 2025-03-20
Enamine
EN300-26598686-0.1g
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
1088038-05-4 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-26598686-5.0g
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
1088038-05-4 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-26598686-1g
1088038-05-4 90%
1g
$842.0 2023-09-13
Enamine
EN300-26598686-2.5g
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
1088038-05-4 95.0%
2.5g
$1650.0 2025-03-20
Enamine
EN300-26598686-10g
1088038-05-4 90%
10g
$3622.0 2023-09-13
Enamine
EN300-26598686-0.05g
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide
1088038-05-4 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-26598686-5g
1088038-05-4 90%
5g
$2443.0 2023-09-13

Additional information on 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide

Research Briefing on 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide (CAS: 1088038-05-4)

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide (CAS: 1088038-05-4) is a sulfonamide derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound features a unique benzodioxepin scaffold coupled with a pyridine-sulfonamide moiety, which has been explored for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

The synthesis of 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide involves a multi-step process, starting from commercially available precursors. Key steps include the chlorination of the pyridine ring and the subsequent sulfonylation reaction to introduce the sulfonamide group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation. Researchers have also explored structural analogs to optimize its pharmacological profile.

In terms of biological activity, preliminary studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzymes, such as carbonic anhydrases and tyrosine kinases, which are implicated in various diseases, including cancer and metabolic disorders. The benzodioxepin moiety is believed to contribute to its binding affinity, while the sulfonamide group enhances its interaction with the active sites of target enzymes. These findings suggest that 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide could serve as a promising scaffold for the development of novel therapeutics.

Recent in vitro and in vivo studies have further elucidated the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. These studies indicate that the compound has favorable bioavailability and stability, although further optimization may be required to enhance its selectivity and reduce potential off-target effects. Additionally, computational modeling and molecular docking studies have provided insights into its binding modes and interactions with target proteins, offering a foundation for structure-activity relationship (SAR) studies.

In conclusion, 2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridine-3-sulfonamide represents a promising candidate for further investigation in drug discovery. Its unique chemical structure and demonstrated biological activity make it a valuable tool for understanding enzyme mechanisms and developing targeted therapies. Future research should focus on optimizing its pharmacological properties, exploring its therapeutic potential in disease models, and conducting preclinical evaluations to assess its safety and efficacy.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.